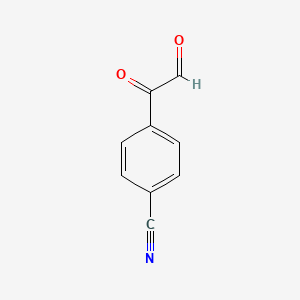![molecular formula C13H16O2S2 B3114455 Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 201611-84-9](/img/structure/B3114455.png)
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Descripción general
Descripción
“Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester”, also known as “Ethyl 2-(phenylcarbonothioylthio)propionate”, is a chemical compound with the empirical formula C12H14O2S2 . It has a molecular weight of 254.37 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C(C)SC(=S)c1ccccc1 . This indicates that the molecule consists of an ester group (OC(=O)), a thioether group (SC), and a thiocarbonyl group (C(=S)), attached to a phenyl ring (c1ccccc1). Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.611 and a density of 1.163 g/mL at 25 °C . It’s stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
- Application : It plays a crucial role in controlled radical polymerization, particularly for methacrylates and methacrylamides . RAFT polymerization allows precise control over polymer chain length and architecture, making it valuable for designing functional materials.
- Application : It is well-suited for RAFT polymerization of methacrylates, methacrylamides, and, to a lesser extent, styrenes, acrylates, and acrylamides . By adjusting the concentration of this compound, researchers can tailor polymer properties.
RAFT Polymerization Agent
Chain Transfer Agent (CTA)
Mecanismo De Acción
Target of Action
It is known that this compound is a reversible addition-fragmentation chain transfer (raft) agent . RAFT agents are used in controlled radical polymerization, which is a type of chain growth polymerization where a polymer grows by successive addition of monomers. These agents play a crucial role in regulating the polymerization process.
Mode of Action
Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate, as a RAFT agent, operates through a mechanism known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process allows for the controlled radical polymerization of monomers, leading to polymers with defined composition and architecture. The compound is particularly well-suited for the polymerization of methacrylates and methacrylamides .
Biochemical Pathways
As a raft agent, it is involved in the polymerization process of methacrylates and methacrylamides . This process can influence various biochemical pathways depending on the specific monomers being polymerized.
Result of Action
The molecular and cellular effects of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate’s action primarily involve the controlled polymerization of monomers into polymers . This results in polymers with defined composition and architecture, which can be used in a variety of applications, including the creation of advanced biomaterials with enhanced properties.
Action Environment
The action, efficacy, and stability of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the polymerization process can be influenced by factors such as temperature, solvent, and the presence of other substances.
Propiedades
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S2/c1-4-15-12(14)13(2,3)17-11(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLMFRGXQRZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432571 | |
| Record name | Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
CAS RN |
201611-84-9 | |
| Record name | Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201611-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B3114461.png)

